1-(Dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione
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Overview
Description
1-(Dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione is a unique organic compound characterized by its distinct molecular structure. This compound belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(Dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione involves several steps and specific reaction conditions. One common method includes the reaction of dimethylamine with a suitable pyrazine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(Dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(Dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione can be compared with other similar compounds, such as:
Methylaminoquinolines: These compounds share similar structural features and chemical properties but differ in their specific functional groups and reactivity.
Dimethylaminoquinolines: These compounds are known for their biological activities and are used in medicinal chemistry .
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(dimethylamino)-4-prop-2-ynylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-4-5-11-6-7-12(10(2)3)9(14)8(11)13/h1,6-7H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDHXBZAYWXOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CN(C(=O)C1=O)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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